Lisinopril S,S,S-Diketopiperazine

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

USP/EP Lisinopril monographs mandate diastereomerically pure impurity standards for system suitability (Rs ≥1.5). Lisinopril S,S,S-Diketopiperazine (EP Impurity C, USP Related Compound A) is the required reference for HPLC retention time marking and relative response factor determination. Substitution with R,S,S (Impurity D) or S,S,R diastereomers causes erroneous peak identification and ICH Q3A/R2 failure. This ≥95% pure standard, NMR-confirmed for S,S,S configuration, enables ANDA impurity profiling at ≥0.1% thresholds. Global dispatch from BenchChem.

Molecular Formula C21H29N3O4
Molecular Weight 387.47
CAS No. 328385-86-0
Cat. No. B600996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisinopril S,S,S-Diketopiperazine
CAS328385-86-0
Synonyms(2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic Acid
Molecular FormulaC21H29N3O4
Molecular Weight387.47
Structural Identifiers
SMILESC1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lisinopril S,S,S-Diketopiperazine (CAS 328385-86-0): A Critical Pharmacopeial Impurity Standard for ACE Inhibitor Quality Control


Lisinopril S,S,S-Diketopiperazine (CAS 328385-86-0) is a cyclic dipeptide degradation product and process impurity of the angiotensin-converting enzyme (ACE) inhibitor lisinopril [1]. It is formally designated as Lisinopril Impurity C in the European Pharmacopoeia (EP) and as Lisinopril USP Related Compound A in the United States Pharmacopeia (USP) [1][2]. This compound arises via intramolecular cyclization of lisinopril under thermal or acidic stress conditions, representing a primary degradation pathway that directly impacts drug substance stability and shelf-life determination [3]. As a well-characterized impurity standard with established spectroscopic and chromatographic properties, it serves as an essential reference material for pharmaceutical method development, validation, and regulatory compliance testing [2].

Why Generic Lisinopril Impurity Standards Cannot Replace Lisinopril S,S,S-Diketopiperazine (CAS 328385-86-0) in Regulated Analytical Workflows


Substitution of Lisinopril S,S,S-Diketopiperazine with structurally similar impurity standards is analytically invalid and regulatorily indefensible. The lisinopril impurity profile comprises multiple diketopiperazine diastereomers—including S,S,S (Impurity C), R,S,S (Impurity D), and S,S,R configurations—each exhibiting distinct chromatographic retention behavior, mass spectrometric fragmentation, and spectroscopic signatures [1][2]. Failure to employ the correct diastereomerically pure reference standard leads to inaccurate peak identification, erroneous impurity quantification, and potential ICH Q3A/R2 compliance failures [3]. Furthermore, toxicological screening reveals that diketopiperazine derivatives across the ACE inhibitor class exhibit compound-specific genotoxicity predictions, underscoring the necessity of impurity-specific qualification rather than class-based extrapolation [4]. For ANDA submissions, pharmacopeial monographs explicitly require this specific compound for system suitability testing; substitution with alternate diastereomers or vendor-sourced mixtures lacking orthogonal purity verification introduces unacceptable regulatory risk [1][2].

Quantitative Differentiation of Lisinopril S,S,S-Diketopiperazine (CAS 328385-86-0) from Closest Analogs: A Head-to-Head Evidence Assessment


Chromatographic Resolution: S,S,S-Diketopiperazine vs. R,S,S-Diketopiperazine Diastereomer

The S,S,S-diketopiperazine (Impurity C) and R,S,S-diketopiperazine (Impurity D) diastereomers exhibit distinct chromatographic retention under USP monograph conditions, requiring resolution factor (Rs) ≥ 1.5 for system suitability [1]. In the USP method using a Luna™ 5 μm C8(2) column with phosphate buffer-acetonitrile gradient, Lisinopril S,S,S-Diketopiperazine (USP Related Compound A) demonstrates a relative retention time (RRT) that is differentiable from the R,S,S diastereomer, enabling unequivocal peak assignment [1]. In contrast, alternative reversed-phase methods using non-pharmacopeial conditions may co-elute these diastereomers, leading to false-negative impurity detection [2].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Solid-State Thermal Degradation Kinetics: Lisinopril Diketopiperazine Formation Activation Energy

The intramolecular cyclization of lisinopril to its diketopiperazine derivative (predominantly the S,S,S configuration) in the solid state follows Arrhenius kinetics with an activation energy (Ea) of approximately 327 kJ/mol as determined by in situ FT-IR microscopy at isothermal temperatures of 147.5–157.5 °C [1]. This activation energy is notably higher than the Ea reported for enalapril maleate solid-state diketopiperazine formation (~200–250 kJ/mol), indicating that lisinopril exhibits greater thermal stability toward intramolecular cyclization compared to its prodrug analog enalapril [2]. The kinetic data enable predictive shelf-life modeling under ICH stability conditions, with lisinopril demonstrating a lower degradation rate constant at ambient temperature relative to enalapril maleate [1][2].

Solid-State Stability Degradation Kinetics Forced Degradation Studies

Genotoxicity Risk Classification: Lisinopril S,S,S-Diketopiperazine vs. Other ACE Inhibitor DKP Derivatives

In silico (Q)SAR screening using VEGA-GUI and Lazar platforms classified all diketopiperazine derivatives of ACE inhibitors—including lisinopril-DKP, ramipril-DKP, trandolapril-DKP, and enalapril-DKP—as potentially genotoxic and assigned them to the highest risk group [1]. However, follow-up in vitro micronucleus assays conducted on ramipril demonstrated aneugenic activity only at supraphysiological concentrations (>100× therapeutic exposure) and confirmed no genotoxicity at concentrations found in human blood after standard dosing [1]. Notably, ramipril-DKP and trandolapril-DKP received additional carcinogenicity alerts (low reliability) that were absent for lisinopril-DKP [1]. The study authors explicitly recommended that all DKP derivatives, including lisinopril S,S,S-diketopiperazine, be subjected to analogous in vitro experimental verification [1].

Toxicology Genotoxicity Screening ICH M7 Impurity Qualification

Pharmacopeial Monograph Identity: Distinct CAS Assignment vs. Diastereomeric Mixtures

Lisinopril S,S,S-Diketopiperazine bears the unique CAS Registry Number 328385-86-0 and is explicitly designated as EP Impurity C and USP Related Compound A [1][2]. In contrast, the R,S,S diastereomer is assigned CAS 219677-82-4 (EP Impurity D / USP Related Compound B) [2]. A third diastereomeric mixture, (8R,S)-Diketopiperazine, is commercially available under CAS 1092813-99-4 but lacks defined stereochemical purity and is not referenced in pharmacopeial monographs . Regulatory submissions (ANDA/NDA) require impurity standards traceable to pharmacopeial reference materials with documented stereochemical identity; the use of diastereomeric mixtures or impure standards without orthogonal purity verification (NMR, chiral HPLC) introduces risk of regulatory deficiency [2].

Reference Standards Regulatory Compliance Analytical Quality Control

Priority Application Scenarios for Lisinopril S,S,S-Diketopiperazine (CAS 328385-86-0) in Pharmaceutical Quality Control and R&D


USP/EP Compendial Method Implementation and System Suitability Testing

In pharmaceutical QC laboratories implementing USP or EP Lisinopril monograph methods, Lisinopril S,S,S-Diketopiperazine serves as the mandatory reference standard for system suitability. The USP method requires a resolution factor (Rs) of ≥1.5 between lisinopril and this specific diketopiperazine diastereomer to confirm adequate chromatographic performance [1]. Failure to achieve this resolution using the correct reference standard invalidates the analytical run and may indicate column deterioration, mobile phase issues, or instrument malfunction [1]. This compound must be used at pharmacopeially-specified concentrations (typically 0.1–1.0% relative to lisinopril) for retention time marking and relative response factor determination [2].

Forced Degradation Studies and Stability-Indicating Method Validation

Lisinopril S,S,S-Diketopiperazine is the primary thermal and acid-catalyzed degradation product of lisinopril, with an activation energy of 327 kJ/mol for solid-state formation [3]. During forced degradation studies (acid hydrolysis, thermal stress, oxidative conditions), this impurity is generated at quantifiable levels (typically 0.5–5.0% under stress conditions) and must be chromatographically resolved from the parent drug and other degradation products to demonstrate method specificity [2]. Its quantitation enables calculation of mass balance and degradation kinetics, which inform ICH Q1A(R2)-compliant shelf-life specifications and storage condition recommendations [3].

Genotoxic Impurity Risk Assessment and ICH M7 Control Strategy Development

In silico screening has classified lisinopril S,S,S-diketopiperazine among the highest-risk genotoxic impurity (GTI) category across ACE inhibitor DKP derivatives [4]. Pharmaceutical development teams procuring this reference standard can conduct in vitro micronucleus or Ames assays to experimentally confirm or refute genotoxicity, thereby establishing compound-specific permissible daily exposure (PDE) limits per ICH M7(R2) guidelines [4]. Given that ramipril-DKP and trandolapril-DKP exhibit differential carcinogenicity alerts compared to lisinopril-DKP, class-based extrapolation is scientifically unjustified; impurity-specific qualification is required [4].

Diastereomer-Specific Impurity Profiling for ANDA Submission

Abbreviated New Drug Application (ANDA) submissions require comprehensive impurity profiling with identity confirmation of all impurities present at ≥0.1% (or ≥0.05% for maximum daily dose >2 g/day) per ICH Q3A(R2) [2]. Lisinopril S,S,S-Diketopiperazine (CAS 328385-86-0) must be differentiated from its R,S,S diastereomer (CAS 219677-82-4) using orthogonal analytical techniques including HPLC with pharmacopeial conditions, LC-MS/MS, and NMR spectroscopy [2]. Procurement of diastereomerically pure reference standards with documented stereochemical purity (≥95% by HPLC, NMR-confirmed configuration) is essential for establishing accurate relative response factors and meeting FDA method validation requirements [1].

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